molecular formula C10H9N B589235 2-Naphthylamine-13C6 CAS No. 1329834-19-6

2-Naphthylamine-13C6

Cat. No.: B589235
CAS No.: 1329834-19-6
M. Wt: 149.143
InChI Key: JBIJLHTVPXGSAM-MROVPUMUSA-N
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Description

2-Naphthylamine-13C6 is a labeled isotopic compound of 2-naphthylamine, where six carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes. 2-Naphthylamine itself is a colorless solid that can turn reddish upon exposure to air due to oxidation. It has historical significance in the production of azo dyes but is known to be a carcinogen .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-naphthylamine-13C6 can be achieved through several synthetic routes. One common method involves the reduction of 2-nitronaphthalene. This process typically uses hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method involves the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at temperatures between 200-210°C .

Industrial Production Methods: Industrial production of 2-naphthylamine often involves the reduction of 2-nitronaphthalene using iron filings and hydrochloric acid. This method is preferred due to its cost-effectiveness and scalability. The labeled version, this compound, is produced similarly but with the incorporation of carbon-13 labeled precursors .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthylamine-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Naphthylamine-13C6 is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism by which 2-naphthylamine-13C6 exerts its effects involves its metabolism to reactive intermediates. These intermediates can form adducts with proteins and DNA, leading to genetic damage. The primary metabolic pathway involves N-hydroxylation by cytochrome P450 enzymes, followed by further conjugation reactions. These reactive metabolites can bind to DNA, causing mutations and potentially leading to cancer .

Comparison with Similar Compounds

Uniqueness: 2-Naphthylamine-13C6 is unique due to its isotopic labeling, which allows for precise tracing in analytical studies. This makes it invaluable in research settings where understanding the detailed mechanisms of chemical reactions and biological pathways is crucial .

Properties

CAS No.

1329834-19-6

Molecular Formula

C10H9N

Molecular Weight

149.143

IUPAC Name

naphthalen-2-amine

InChI

InChI=1S/C10H9N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2/i1+1,2+1,3+1,4+1,8+1,9+1

InChI Key

JBIJLHTVPXGSAM-MROVPUMUSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)N

Synonyms

2-Aminonaphthalene-13C6;  β-Naphthylamine-13C6;  2-Naphthalenamine-13C6; 

Origin of Product

United States

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